5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a butoxy group and a pyrazolyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides or butanol in the presence of a base.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced through condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolo[2,3-b]pyridine core or the pyrazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alcohols, and amines in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: A similar compound used in Suzuki-Miyaura cross-coupling reactions.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular potential.
Uniqueness
5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butoxy group and a pyrazolyl group on the pyrrolo[2,3-b]pyridine core differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
CAS No. |
923582-94-9 |
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Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
5-butoxy-3-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H18N4O/c1-3-4-5-20-12-6-13-14(9-17-15(13)16-8-12)11-7-18-19(2)10-11/h6-10H,3-5H2,1-2H3,(H,16,17) |
InChI Key |
JGXZGZMNOPMQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1 |
Origin of Product |
United States |
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